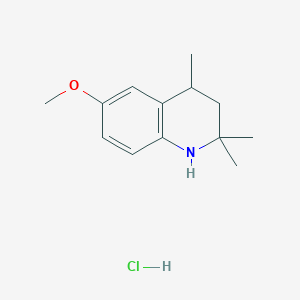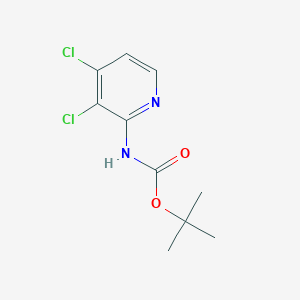
4-Methyl-3-(3-phenoxybenzoyl)pyridine
説明
4-Methyl-3-(3-phenoxybenzoyl)pyridine is a chemical compound with the molecular formula C19H15NO2 . It has a molecular weight of 289.33 . The IUPAC name for this compound is (4-methyl-3-pyridinyl)(4-phenoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(3-phenoxybenzoyl)pyridine consists of a pyridine ring substituted with a methyl group and a phenoxybenzoyl group . The InChI code for this compound is 1S/C19H15NO2/c1-14-11-12-20-13-18(14)19(21)15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-13H,1H3 .Physical And Chemical Properties Analysis
4-Methyl-3-(3-phenoxybenzoyl)pyridine has a molecular weight of 289.33 .科学的研究の応用
Antibacterial Applications
4-Methyl-3-(3-phenoxybenzoyl)pyridine: has been studied for its potential use as an antibacterial agent. The compound’s structure allows for the synthesis of molecular hybrids that exhibit significant in vitro inhibition against bacterial strains such as S. aureus and K. pneumoniae . These hybrids can be further optimized for enhanced efficacy and reduced toxicity, making them promising candidates for new antibacterial drugs.
Agricultural Chemicals
In agriculture, 4-Methyl-3-(3-phenoxybenzoyl)pyridine could be used to develop novel pesticides or herbicides. Its phenoxybenzoyl group is structurally similar to many commercial herbicidal compounds, suggesting that it may interfere with plant growth regulation or disrupt cellular processes in pests .
Material Science
This compound may find applications in material science, particularly in the synthesis of organic semiconductors or as a precursor for conducting polymers. Its aromatic structure and electronic properties could be beneficial in creating materials with specific optical or electrical characteristics .
Industrial Applications
The benzylic position of 4-Methyl-3-(3-phenoxybenzoyl)pyridine makes it a candidate for various industrial chemical reactions, such as free radical bromination or nucleophilic substitution, which are fundamental in the synthesis of complex organic molecules .
Environmental Impact Studies
Research into the environmental impact of 4-Methyl-3-(3-phenoxybenzoyl)pyridine is crucial, especially if it is to be used in agriculture or industry. Studies could focus on its biodegradability, potential bioaccumulation, and any long-term effects on ecosystems .
Analytical Chemistry
In analytical chemistry, derivatives of 4-Methyl-3-(3-phenoxybenzoyl)pyridine could serve as standards or reagents in chromatographic methods or spectrometric analyses due to their unique chemical properties, aiding in the detection and quantification of various substances .
Biochemistry Research
The compound’s interaction with biological molecules could be explored in biochemistry research. It may act as an inhibitor or activator for certain enzymes, or it could be used to study protein-ligand interactions, contributing to our understanding of cellular processes .
Pharmaceutical Development
Finally, 4-Methyl-3-(3-phenoxybenzoyl)pyridine has potential applications in pharmaceutical development. Its structure could be modified to create new drug candidates with improved pharmacokinetic properties or to enhance the delivery of existing drugs .
特性
IUPAC Name |
(4-methylpyridin-3-yl)-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-10-11-20-13-18(14)19(21)15-6-5-9-17(12-15)22-16-7-3-2-4-8-16/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZMSFNVXHSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240237 | |
| Record name | (4-Methyl-3-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(3-phenoxybenzoyl)pyridine | |
CAS RN |
1187167-53-8 | |
| Record name | (4-Methyl-3-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-3-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)


![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)

![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)


![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
